8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

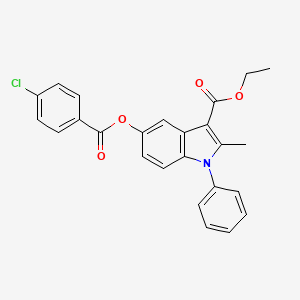

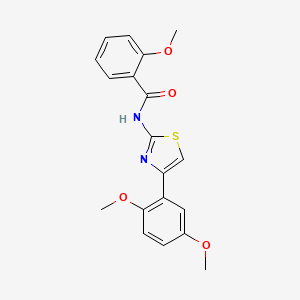

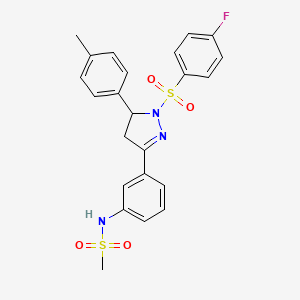

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO3 .

Molecular Structure Analysis

The molecular structure of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid can be represented by the SMILES stringO=C(O)C1=C(O)C2=CC=CC(CC)=C2N=C1 . The molecular weight of the compound is 217.22 . Physical And Chemical Properties Analysis

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a solid compound . Its empirical formula is C12H11NO3 and it has a molecular weight of 217.22 .Scientific Research Applications

Antimicrobial Activity

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid: and its derivatives have been shown to possess significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal agents .

Anticancer Agents

Research indicates that 8-hydroxyquinoline derivatives exhibit anticancer activity by interfering with the proliferation of cancer cells. They can induce apoptosis and inhibit cell division, which is crucial in the treatment of cancer .

Neuroprotective Agents

These compounds have been identified as potential neuroprotective agents due to their ability to chelate metal ions. This property is beneficial in treating neurodegenerative diseases like Alzheimer’s, where metal ion dysregulation plays a significant role .

Enzyme Inhibition

8-Hydroxyquinoline derivatives are known to inhibit 2OG-dependent enzymes. These enzymes are involved in various biological processes, and their inhibition can be used to treat diseases where these enzymes are dysregulated .

Antiviral Activity

The derivatives of 8-hydroxyquinoline have shown promise as anti-HIV agents. Their ability to interfere with viral replication makes them valuable in the research for new antiviral drugs .

Antiparasitic Activity

These compounds have also been explored for their antileishmanial and antischistosomal activities. They can inhibit the growth of parasites responsible for diseases like leishmaniasis and schistosomiasis, offering a potential avenue for new antiparasitic treatments .

Mechanism of Action

Target of Action

Quinoline derivatives, a class to which this compound belongs, are known to exhibit a wide range of pharmacological applications, such as iron-chelators for neuroprotection, anticancer agents, inhibitors of 2og-dependent enzymes, chelators of metalloproteins, anti-hiv agents, antifungal agents, and more .

Mode of Action

Quinoline derivatives are known to inhibit dna replication through inhibition of dna gyrase and topoisomerase iv activities . Some derivatives also act at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells .

Biochemical Pathways

Some quinoline derivatives have been shown to induce apoptosis in cancer cells via the intrinsic pathway, potentially elevating caspase-3 and caspase-8 activities .

Pharmacokinetics

The iso-pr-substituted derivative of a similar compound exhibits a half-maximal inhibitory concentration (ic 50) of 303 µM and a half-maximal cytotoxic concentration (CC 50) of 1606 µM, indicating its bioavailability .

Result of Action

Some quinoline derivatives have been shown to inhibit self-induced and cu (ii)-induced aβ aggregation and to destroy the well-structured aβ fibrils formed by self- and cu (ii)-induced aβ aggregation .

properties

IUPAC Name |

8-ethyl-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-7-4-3-5-8-10(7)13-6-9(11(8)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXADUGUMNZZHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2886421.png)

![(E)-methyl 4-(((3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)benzoate](/img/structure/B2886426.png)

![(1S,8R)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2886428.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2886435.png)

![1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2886436.png)